molecular formula C21H21NO2S2 B2614445 N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide CAS No. 2380193-15-5

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide

Cat. No.: B2614445
CAS No.: 2380193-15-5
M. Wt: 383.52
InChI Key: MYMQMNSVNJNRHA-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide is a complex organic compound that features a thiophene ring, a phenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated derivatives.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide is unique due to its combination of a thiophene ring, a phenyl group, and a propanamide moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S2/c23-19(16-8-10-17(11-9-16)20-7-4-13-26-20)15-22-21(24)12-14-25-18-5-2-1-3-6-18/h1-11,13,19,23H,12,14-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMQMNSVNJNRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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